2-(2-Bromophenyl)-N-methylacetamide
Overview
Description
Scientific Research Applications
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Pharmaceutical Intermediate
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Antimicrobial and Antiproliferative Agents
- Field : Medical Research
- Application : Derivatives of “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” have been synthesized and studied for their antimicrobial and antiproliferative (anticancer) activities .
- Method of Application : The compounds were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data . They were then evaluated for their in vitro antimicrobial activity against bacterial and fungal species, and anticancer activity against human breast adenocarcinoma cancer cell line (MCF7) .
- Results or Outcomes : Some of the synthesized compounds showed promising antimicrobial activity, and a few were found to be active against the breast cancer cell line .
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Synthesis of ABAD Inhibitors
- Field : Medicinal Chemistry
- Application : “2-(2-Bromophenyl)pyrrolidine” plays a crucial role in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors . These inhibitors have promising therapeutic potential for diseases such as Alzheimer’s and cancer .
- Method of Application : The specific structure and functional groups of “2-(2-Bromophenyl)pyrrolidine” enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .
- Results or Outcomes : The non-competitive inhibition of ABAD by these inhibitors highlights their potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .
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Synthesis of Triphenylenes
- Field : Organic Chemistry
- Application : Ortho-substituted aryl boronates, which could be related to “2-(2-Bromophenyl)-N-methylacetamide”, are introduced as aryne precursors for transition-metal-catalyzed transformations . These transformations result in the formation of useful triphenylene compounds .
- Method of Application : On treatment with tBuOK and Pd(0), metal-bound aryne intermediates are formed that undergo effective trimerization to form triphenylene compounds .
- Results or Outcomes : The resulting triphenylene compounds could have various applications in material science and drug discovery .
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Preparation of Bcl-2 Inhibitors
- Field : Medicinal Chemistry
- Application : “2-(2-Bromophenyl)pyrrolidine” is involved in preparing Bcl-2 inhibitors . These inhibitors are important in addressing diseases related to Bcl-2 dysregulation, such as cancers and autoimmune disorders .
- Method of Application : The specific structure and functional groups of “2-(2-Bromophenyl)pyrrolidine” enable it to interact effectively with the target proteins . The compounds derived from “2-(2-Bromophenyl)pyrrolidine” exhibit potent inhibitory effects on target proteins .
- Results or Outcomes : The resulting inhibitors suggest a novel class of inhibitors with potential efficacy against resistant mutations .
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Analytical Reference Standard
- Field : Analytical Chemistry
- Application : “2-bromo Deschloroketamine” is an analytical reference standard categorized as an arylcyclohexylamine . This product is intended for research and forensic applications .
- Method of Application : The compound is used as a reference standard in various analytical methods, including chromatography and spectroscopy .
- Results or Outcomes : The use of this compound as a reference standard can help ensure the accuracy and reliability of analytical results .
properties
IUPAC Name |
2-(2-bromophenyl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJWLOQCRSVLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593167 | |
Record name | 2-(2-Bromophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-N-methylacetamide | |
CAS RN |
141438-47-3 | |
Record name | 2-(2-Bromophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.